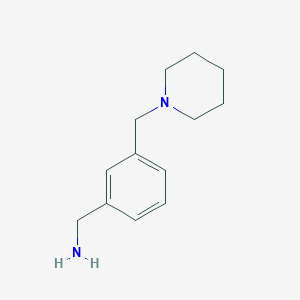

3-Piperidin-1-ylmethyl-benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Piperidin-1-ylmethyl-benzylamine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Piperidine derivatives are known to interact with various biological targets, including enzymes and receptors, which makes them valuable in the development of new therapeutic agents. For instance, certain piperidine derivatives have been identified as potent acetylcholinesterase inhibitors, which are useful in the treatment of Alzheimer's disease . Others have been found to act as antagonists at the human histamine H3 receptor, which has implications for the treatment of disorders related to neurotransmitter release .

Synthesis Analysis

The synthesis of piperidine derivatives can involve various chemical reactions and starting materials. For example, the synthesis of acetylcholinesterase inhibitors such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) involves the use of a rigid analogue structure that enhances potency . Another approach to synthesizing piperidine derivatives is the reaction of N,N-Bis[(benzotriazol-1-yl)methyl]amines with allyltrimethylsilanes, which yields substituted piperidines . These methods demonstrate the versatility and creativity in the synthesis of piperidine-based compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using computational methods such as density functional theory (DFT) and Hartree–Fock calculations. For instance, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using these methods, revealing five different stable conformers . Such studies are crucial for understanding the conformational preferences and potential interactions of these molecules with biological targets.

Chemical Reactions Analysis

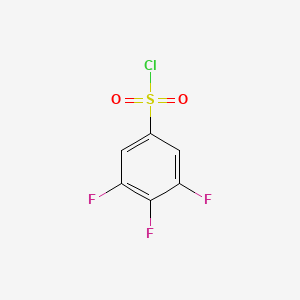

Piperidine derivatives can undergo various chemical reactions that modify their structure and biological activity. For example, the condensation of piperidin-4-yl-diphenyl-methanol with different sulfonyl chlorides leads to the formation of compounds with potential antimicrobial activity . These reactions are important for the development of new drugs with specific properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, which is a common feature of these compounds . The geometry around the sulfur atom in sulfonyl-containing piperidines is typically a distorted tetrahedron . These properties can affect the solubility, stability, and reactivity of the compounds, which are important considerations in drug design and development.

Aplicaciones Científicas De Investigación

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(piperidin-1-ylmethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNFPARGJHNMAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383315 |

Source

|

| Record name | 3-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-1-ylmethyl-benzylamine | |

CAS RN |

91271-80-6 |

Source

|

| Record name | 3-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B1306070.png)

![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)

![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)

![N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1306091.png)